molecular formula C14H23N3O B14895364 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No.: B14895364
M. Wt: 249.35 g/mol
InChI Key: NQUNGHZLLIBSNC-UHFFFAOYSA-N
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Description

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine is a chemical compound with the molecular formula C14H23N3O. It is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine typically involves the reaction of 2-methyl-2-morpholinopropan-1-amine with pyridine-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of applications compared to its similar compounds .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

2-methyl-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H23N3O/c1-14(2,17-6-8-18-9-7-17)12-16-11-13-4-3-5-15-10-13/h3-5,10,16H,6-9,11-12H2,1-2H3

InChI Key

NQUNGHZLLIBSNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CN=CC=C1)N2CCOCC2

Origin of Product

United States

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